(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile
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Overview
Description
(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile is a chemical compound with the molecular formula C5H5N3O. It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
1,2,4-Oxadiazoles are a class of heterocyclic compounds that have been used extensively as versatile building blocks in the synthesis of various heterocycles such as benzimidazoles, 4-aminoquinazolines, 1-aminoisoquinolines, oxadiazoles, oxadiazolones (thiones), and triazoles . They also serve as the key intermediates in the synthesis of amidines as well as metal ion chelating ligands in coordination chemistry .
In drug development, various N-substituted amidoxime derivatives have been introduced as prodrug candidates to achieve good cell permeability and oral bioavailability .
Biochemical Analysis
Biochemical Properties
(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes that catalyze the conversion of substrates into products, thereby influencing the rate and outcome of biochemical reactions. The nature of these interactions often involves binding to the active site of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, this compound has been shown to inhibit certain proteases, thereby affecting protein degradation pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and energy production . Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their activity. This compound has also been shown to interact with transcription factors, thereby influencing gene expression. For instance, this compound can inhibit the activity of certain kinases, leading to changes in phosphorylation states of proteins and subsequent alterations in cellular signaling pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, it has been observed that this compound remains stable under specific conditions but may degrade over time when exposed to certain environmental factors such as light and temperature. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of amidoximes with nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The product is then purified using techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares a similar oxadiazole core but has different functional groups, leading to distinct properties and applications.
5-((5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole: Another oxadiazole derivative with unique chemical and biological properties.
Uniqueness
(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-(5-methyl-1,2,4-oxadiazol-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c1-4-7-5(2-3-6)8-9-4/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRPQCILPFDUQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923130-89-6 |
Source
|
Record name | 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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